1-Hexyl-1h-1,2,3-triazol-4-amine
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Overview
Description
1-Hexyl-1h-1,2,3-triazol-4-amine is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The triazole ring, which is a five-membered ring containing three nitrogen atoms, is a key structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyl-1h-1,2,3-triazol-4-amine can be synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry.” This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The reaction is typically carried out in a mixture of water and an organic solvent such as acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization, distillation, and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Hexyl-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the triazole ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
1-Hexyl-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
1-Hexyl-1h-1,2,3-triazol-4-amine can be compared with other similar compounds such as:
- 1-Benzyl-1h-1,2,3-triazole
- 1-Propyl-1h-1,2,3-triazole
- 1-Ethyl-1h-1,2,3-triazole
Uniqueness:
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H16N4 |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-hexyltriazol-4-amine |
InChI |
InChI=1S/C8H16N4/c1-2-3-4-5-6-12-7-8(9)10-11-12/h7H,2-6,9H2,1H3 |
InChI Key |
MZTJPEOYFJVGIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C=C(N=N1)N |
Origin of Product |
United States |
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